molecular formula C22H20N2O5 B11027200 1-(2-methoxybenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2-methoxybenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11027200
M. Wt: 392.4 g/mol
InChI Key: MPHRNMDWKKDFIZ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core with a 5-oxo group, substituted at the 1-position by a 2-methoxybenzyl moiety and at the N-terminus by a 2-oxo-2H-chromen-6-yl (coumarin) group. The 2-methoxybenzyl group may influence electronic properties and binding interactions, while the coumarin moiety could contribute to fluorescence or target selectivity .

Properties

Molecular Formula

C22H20N2O5

Molecular Weight

392.4 g/mol

IUPAC Name

1-[(2-methoxyphenyl)methyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20N2O5/c1-28-18-5-3-2-4-15(18)12-24-13-16(11-20(24)25)22(27)23-17-7-8-19-14(10-17)6-9-21(26)29-19/h2-10,16H,11-13H2,1H3,(H,23,27)

InChI Key

MPHRNMDWKKDFIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

Biological Activity

1-(2-methoxybenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrrolidine ring, a chromene moiety, and a methoxybenzyl group. Its molecular formula is C_{18}H_{17}N_{1}O_{4} with a molecular weight of approximately 365.38 g/mol. The inclusion of the chromene structure is particularly significant, as it is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through in vitro assays.

The compound's mechanism involves interaction with specific cellular targets, leading to apoptosis in cancer cells. In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound significantly reduced cell viability, demonstrating its cytotoxic effects. The structure–activity relationship (SAR) indicates that modifications in the functional groups can enhance anticancer efficacy.

Case Study: A549 Cell Line

In a study assessing the cytotoxic effects of various derivatives on A549 cells, this compound showed promising results compared to standard chemotherapeutics like cisplatin. The compound exhibited a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

CompoundIC50 (µM)Cell Line
This compound30A549
Cisplatin15A549

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

Efficacy Against Resistant Strains

The compound demonstrated selective antimicrobial activity, particularly against strains resistant to traditional antibiotics. In vitro tests indicated that it could inhibit the growth of resistant S. aureus strains, showcasing its potential as an alternative treatment option.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (MRSA)8
Klebsiella pneumoniae16

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs are compared below based on substituents, molecular properties, and available

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight Solubility (pH 7.4) Notable Features
Target Compound: 1-(2-Methoxybenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C22H19N2O6 R1: 2-methoxybenzyl; R2: coumarin-6-yl 407.40 g/mol Not reported Ortho-methoxy group; coumarin linker
N-(1H-Indazol-5-yl)-1-(4-methoxybenzyl)pyrrolidine-3-carboxamide (4c) C20H20N4O2 R1: 4-methoxybenzyl; R2: indazol-5-yl 348.40 g/mol Not reported Para-methoxy; indazole group
Y042-3561: 1-(3-Chloro-4-fluorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide C20H14ClFN2O4 R1: 3-chloro-4-fluorophenyl; R2: coumarin-6-yl 408.79 g/mol Not reported Halogenated aryl; screening compound
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methylthiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C17H17N3O4S R1: dihydrobenzodioxin; R2: 5-methylthiazol 359.40 g/mol 20.2 µg/mL High solubility; thiazole moiety
Key Observations:
  • Substituent Position : The target compound’s 2-methoxybenzyl group (ortho-substitution) may sterically and electronically differ from analogs like 4c (para-methoxybenzyl), affecting receptor binding .
  • Coumarin vs. Heterocyclic Linkers : The coumarin group in the target and Y042-3561 contrasts with indazole (4c) or thiazole () moieties, which could alter pharmacokinetics or target specificity .
  • Halogen vs.

Physicochemical and Spectroscopic Properties

  • NMR Data :

    • The target compound’s 2-methoxybenzyl group is expected to show distinct 1H-NMR signals (e.g., methoxy proton at ~δ 3.8 ppm and aromatic protons in the ortho-substituted region) compared to 4c’s para-methoxybenzyl (δ 3.7 ppm for methoxy, symmetric aromatic signals) .
    • Coumarin-linked compounds (target and Y042-3561) may exhibit characteristic carbonyl signals near δ 160-165 ppm in 13C-NMR .
  • Solubility :

    • The thiazole-containing analog () demonstrates moderate aqueous solubility (20.2 µg/mL), suggesting that heterocyclic linkers improve hydrophilicity compared to coumarin or indazole derivatives .

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